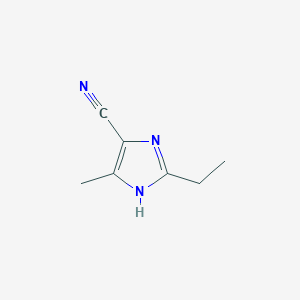

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile

Descripción

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile (C₇H₉N₃) is a substituted imidazole derivative featuring a nitrile (-CN) group at position 4, an ethyl group at position 2, and a methyl group at position 5. Its branched alkyl substituents influence steric and electronic properties, while the nitrile group offers opportunities for further functionalization via hydrolysis, reduction, or cycloaddition reactions .

Propiedades

Número CAS |

112108-89-1 |

|---|---|

Fórmula molecular |

C7H9N3 |

Peso molecular |

135.17 g/mol |

Nombre IUPAC |

2-ethyl-5-methyl-1H-imidazole-4-carbonitrile |

InChI |

InChI=1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10) |

Clave InChI |

DVOUNUJDHHZFRS-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC(=C(N1)C)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of diamine with propionitrile under controlled temperatures (80-110°C and 120-140°C) and the presence of a catalyst. The product undergoes dehydrogenation using Raney nickel at 170-200°C to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the imidazole ring .

Aplicaciones Científicas De Investigación

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. This coordination can inhibit or activate specific enzymes, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Imidazole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Physical and Spectral Properties

Melting Points and Solubility:

- 4-Methyl-1H-imidazole-5-carbaldehyde : MP 165–166°C (). The aldehyde group likely enhances intermolecular hydrogen bonding, increasing melting points compared to nitriles .

- Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate : MP 106–107°C (). Bulky aromatic substituents reduce packing efficiency, lowering melting points .

- 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile : Melting point data is unavailable in the provided evidence. However, nitriles typically exhibit moderate melting points (100–150°C) due to weak dipole interactions .

Spectroscopic Features:

Hydrogen Bonding and Crystal Packing

- Nitrile vs. Aldehyde : The aldehyde in 4-methyl-1H-imidazole-5-carbaldehyde forms stronger hydrogen bonds (O–H···N/O) compared to the weak C≡N···H interactions in the target compound, as per Etter’s graph set analysis () .

- Packing Efficiency : Branched alkyl groups (ethyl, methyl) in the target compound may result in less efficient crystal packing than planar aromatic substituents (e.g., ’s phenyl derivatives), as visualized using tools like Mercury CSD () .

Actividad Biológica

2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile (CAS No. 112108-89-1) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile

The biological activity of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.

- Receptor Modulation : It has been suggested that this imidazole derivative can modulate receptor activity, influencing signaling pathways that are crucial for cancer progression and other diseases.

Anticancer Properties

Recent studies have shown promising anticancer activity of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 19.6 | Induces apoptosis via caspase activation |

| A549 (Lung) | 22.3 | Cell cycle arrest at S phase |

| HeLa (Cervical) | 15.8 | Inhibition of EGFR signaling |

The compound demonstrated a significant ability to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cytochrome c release and caspase activation .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells:

- Cytotoxicity Profile :

- MCF-7: High cytotoxicity with >60% inhibition at concentrations above 10 µM.

- Normal Fibroblasts: Minimal cytotoxicity observed, indicating a favorable therapeutic index.

Case Studies

Several case studies have highlighted the biological efficacy of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile:

- Study on MCF-7 Cells : This study focused on the apoptotic effects of the compound, revealing that treatment resulted in a significant increase in the Bax/Bcl-2 ratio, indicating an enhanced apoptotic response .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent.

- Combination Therapies : Research indicated enhanced efficacy when combined with established chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.